molecular formula C17H25N B15025754 4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

Cat. No.: B15025754
M. Wt: 243.4 g/mol
InChI Key: CPVRYKZRRIGGAN-UHFFFAOYSA-N
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Description

4',5',8'-Trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] (hereafter referred to as Compound A) is a spirocyclic quinoline derivative characterized by a fused cyclohexane-quinoline system with methyl substituents at positions 4', 5', and 8'. Its molecular formula is $ \text{C}{17}\text{H}{25}\text{N} $, and it is often synthesized as a hydrochloride salt (CAS: 1216747-19-1) for enhanced stability and solubility . The spirocyclic architecture introduces conformational rigidity, which can influence both physicochemical properties and biological interactions.

Properties

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

4,5,8-trimethylspiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]

InChI

InChI=1S/C17H25N/c1-12-7-8-13(2)16-15(12)14(3)11-17(18-16)9-5-4-6-10-17/h7-8,14,18H,4-6,9-11H2,1-3H3

InChI Key

CPVRYKZRRIGGAN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2)NC3=C(C=CC(=C13)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’,8’-trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a cyclohexanone derivative with a quinoline derivative under acidic or basic conditions to form the spiro compound .

Industrial Production Methods

The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce more saturated spiro compounds .

Scientific Research Applications

4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’,5’,8’-trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, including enzymes and receptors. The quinoline moiety is known to bind to DNA and proteins, potentially affecting cellular processes .

Comparison with Similar Compounds

Core Structural Variations

  • Compound A vs. Spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine] Derivatives (e.g., ): Compound A features a quinoline core fused to cyclohexane, whereas thiazolo-pyridine analogs incorporate a thiazole ring fused to pyridine. The latter exhibits enhanced antimicrobial activity due to the electron-deficient thiazole ring and carbonitrile group, which improve membrane penetration . Key Substituents: Compound A’s methyl groups contrast with the fluorophenyl and p-tolyl groups in thiazolo-pyridines, which enhance lipophilicity and target binding .
  • Compound A vs.
  • Compound A vs. Spiro-thienopyrimidines (): Thienopyrimidine derivatives (e.g., 8’,8’-Dimethyl-8’,9’-dihydro-1’H-spiro[cyclohexane-1,2’-pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline]) combine pyrimidine and thiophene rings, leading to high thermal stability (m.p. 312–315°C) and anticancer activity .

Substituent Effects

Compound Substituents Key Functional Groups
Compound A 4',5',8'-trimethyl Quinoline, cyclohexane
(Compound 4a) Benzyl, 2,2-dimethyl, multiple phenyl groups Dioxane, ketones
(Compound 2) 4-Fluorophenyl, p-tolyl, carbonitrile Thiazolo-pyridine, NH$_2$
(Compound 8) Dimethyl, pyrimido-thienoquinoline Thiophene, pyrimidine, ketones

Physicochemical Data

Compound Melting Point (°C) IR Peaks (cm$^{-1}$) Solubility
Compound A Not reported Not available Likely polar aprotic solvents (DMF, DMSO)
(Compound 4a) 210 3467 (N–H), 1767 (C=O) Low (crystalline solid)
(Compound 8) 312–315 1969 (C=O), 1648 (C=N) DMSO-compatible

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